tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate
Description
tert-Butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate (CAS: 75208-40-1) is a bicyclo[1.1.1]pentane derivative functionalized with a methylsulfanyl (SCH₃) group at the 3-position and a tert-butyl carbamate (Boc) protecting group. The bicyclo[1.1.1]pentane core is a highly strained, rigid scaffold widely used in medicinal chemistry as a bioisostere for para-substituted arenes or alkynes to improve metabolic stability and reduce conformational flexibility .
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C11H19NO2S/c1-9(2,3)14-8(13)12-10-5-11(6-10,7-10)15-4/h5-7H2,1-4H3,(H,12,13) |
InChI Key |
SANXHZXSCKYGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)SC |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane (BCP) core is typically synthesized via photochemical or radical-mediated methods starting from [1.1.1]propellane, a highly strained bicyclic hydrocarbon. A recent scalable approach involves:
Photochemical Addition of Propellane to Diacetyl : This flow photochemical process enables the efficient and large-scale (up to 1 kg scale) synthesis of the BCP core within one day. The reaction proceeds via radical addition of the propellane to diacetyl, forming a diketone intermediate.
Subsequent Functionalization of the Diketone : The diketone can be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid through a haloform reaction in batch mode. This diacid serves as a versatile intermediate for further transformations into various BCP derivatives, including alcohols, acids, amines, and trifluoromethylated compounds.
Introduction of the Methylsulfanyl Group
The methylsulfanyl substituent (–SCH3) at the 3-position of the bicyclo[1.1.1]pentane ring is typically introduced via nucleophilic substitution or thiol addition reactions on suitably activated BCP intermediates. Although specific literature detailing the direct methylsulfanyl functionalization on BCP carbamates is limited, analogous synthetic routes involve:
Starting from a BCP intermediate bearing a suitable leaving group (e.g., halide) at the 3-position.
Reacting with sodium methylthiolate or methylthiol under controlled conditions to install the methylsulfanyl group.
This step requires careful control of reaction conditions to preserve the bicyclic structure and avoid ring opening.
Formation of the tert-Butyl Carbamate Moiety
The tert-butyl carbamate (Boc) protecting group is introduced to the amine functionality to yield the carbamate derivative. The common synthetic approach involves:
Carbamate Formation via Boc-Anhydride or Boc-Chloride : Reaction of the amine-functionalized BCP intermediate with di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an inert solvent such as dichloromethane or tetrahydrofuran.
This reaction proceeds smoothly at room temperature or slightly elevated temperatures, yielding the tert-butyl carbamate-protected amine.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Photochemical addition | [1.1.1]Propellane + Diacetyl, flow photochemistry | Bicyclo[1.1.1]pentane diketone |
| 2 | Haloform reaction | Batch haloform on diketone | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid |
| 3 | Functional group conversion | Nucleophilic substitution with methylthiolate | 3-Methylsulfanyl-substituted BCP |
| 4 | Carbamate formation | Boc2O or Boc-Cl + amine, base, solvent | tert-Butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate |
Additional Notes on Reaction Conditions and Yields
The photochemical flow step is highly efficient and scalable, enabling kilogram quantities of the BCP core within 24 hours.
The haloform reaction and subsequent functional group transformations are performed under batch conditions, allowing multigram scale synthesis.
Introduction of the methylsulfanyl group may require inert atmosphere and anhydrous conditions to prevent oxidation to sulfone or sulfoxide derivatives.
Carbamate formation is generally high yielding (>70%) under mild conditions, with purification typically achieved by standard chromatographic techniques.
Analytical Characterization
Typical characterization of the final this compound includes:
Nuclear Magnetic Resonance Spectroscopy (NMR) : ^1H and ^13C NMR to confirm the bicyclic framework and substitution pattern.
Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (~261.34 g/mol).
Infrared Spectroscopy (IR) : Characteristic carbamate C=O stretch near 1700 cm^-1 and sulfanyl S–C stretch.
High-Performance Liquid Chromatography (HPLC) : Purity assessment and isolation of the desired compound.
This synthesis strategy reflects the state-of-the-art approaches to preparing complex bicyclo[1.1.1]pentane carbamate derivatives with methylsulfanyl substitution, emphasizing scalability, functional group compatibility, and efficient protection strategies.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study the interactions of bicyclo[1.1.1]pentane derivatives with biological molecules. Its stability and reactivity make it suitable for various biochemical assays .
Medicine
In medicine, tert-butyl N-(3-methylsulfanyl-1-bicyclo[11Its unique structure may impart specific biological activities, making it a valuable compound for drug discovery and development .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methylsulfanyl group may also participate in interactions with biological molecules, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Molecular Weight : Bulky groups (e.g., piperazinyl, 3-oxoazetidinyl) increase molecular weight, while polar groups (e.g., CN, OH) reduce lipophilicity.
- Purity: Commercial compounds like the trifluoromethyl and cyano derivatives are available at ≥97% purity, indicating their utility in high-precision applications .
- Reactivity: The methylsulfanyl group (SCH₃) in the target compound is more nucleophilic than the trifluoromethyl (CF₃) or cyano (CN) groups, enabling unique substitution pathways .
Physicochemical and Functional Comparisons
Solubility and Stability
- Hydroxy Derivative: The OH group increases polarity, favoring solubility in polar solvents (e.g., DMSO, methanol). However, it may require protection during synthetic steps to prevent oxidation .
- Cyano Derivative: The nitrile group (CN) offers moderate polarity (logP ~1.8) and serves as a versatile handle for Huisgen cycloaddition or reduction to amines .
Commercial Availability and Pricing
- Cyano Derivative: Priced at 495.00 €/100 mg, reflecting its demand in medicinal chemistry .
- Trifluoromethyl Derivative : Available at 100 mg for undisclosed pricing, likely higher due to fluorine incorporation costs .
- Hydroxy Derivative : Market inquiries suggest variable pricing based on purity (e.g., 95–99%), but exact figures are undisclosed .
Biological Activity
tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate is a synthetic compound notable for its unique bicyclic structure, which contributes to its potential biological activity. This article delves into its synthesis, mechanisms of action, and biological implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 261.34 g/mol. The compound features a rigid bicyclo[1.1.1]pentane core, which enhances its binding affinity to various biological targets due to the structural stability provided by this framework.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclo[1.1.1]pentane Core : This is achieved through cyclization reactions starting from simple precursors.
- Introduction of the Methylsulfanyl Group : This is accomplished via sulfonylation reactions using methylsulfonyl chloride.
- Attachment of the tert-Butyl Carbamate Group : The final step involves reacting the intermediate with tert-butyl chloroformate.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems:
- Nucleophilic Interactions : The methylsulfanyl group can engage in nucleophilic interactions with proteins or enzymes, potentially leading to inhibition or modulation of their activity.
- Binding Affinity : The bicyclo[1.1.1]pentane core provides a rigid scaffold that enhances binding affinity and selectivity towards target proteins, which may include enzymes involved in various metabolic pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit significant activity against specific biological pathways, suggesting potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies have shown that compounds similar in structure can exhibit antimicrobial properties, potentially making them candidates for antibiotic development.
- Enzyme Inhibition : The ability to inhibit enzyme activity through competitive binding at active sites has been observed in related compounds, indicating a possible mechanism for biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds, providing insight into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
